Heptacosane

Catalog No.
S602577
CAS No.
593-49-7
M.F
C27H56
M. Wt
380.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heptacosane

CAS Number

593-49-7

Product Name

Heptacosane

IUPAC Name

heptacosane

Molecular Formula

C27H56

Molecular Weight

380.7 g/mol

InChI

InChI=1S/C27H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-27H2,1-2H3

InChI Key

BJQWYEJQWHSSCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 2.8X10-9 mg/L at 25 °C (est)
Insoluble in water
Insoluble in ethanol; slightly soluble in ethe

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCC

Drug Delivery and Overcoming Multidrug Resistance:

Researchers are investigating the potential of heptacosane to overcome multidrug resistance (MDR) in cancer cells. MDR occurs when cancer cells develop mechanisms to pump out chemotherapeutic drugs, rendering them ineffective. A study published in the journal "Molecules" demonstrated that heptacosane acts as a substrate and inhibitor of P-glycoprotein (P-gp), a major efflux pump involved in MDR. This means heptacosane can enter cancer cells alongside the chemotherapeutic drug, preventing P-gp from pumping it out, thereby enhancing the drug's cytotoxic effects.

Material Science and Nanotechnology:

Heptacosane's hydrophobic nature (repels water) makes it valuable in materials science research. Studies explore its potential use in:

  • Thin films: Heptacosane can self-assemble into well-defined structures with specific functionalities, useful in developing advanced electronic devices.
  • Nanoparticles: Researchers are exploring the use of heptacosane as a stabilizing agent for nanoparticles, preventing them from aggregating and improving their stability and functionality in various applications.

Reference Compound:

Due to its well-defined chemical structure and readily available commercial sources, heptacosane serves as a reference standard in various scientific studies. For example, researchers may utilize it to:

  • Calibrate analytical instruments like gas chromatography and mass spectrometry for accurate identification and quantification of other compounds.
  • Compare and validate the performance of different analytical methods for analyzing similar compounds.

Heptacosane is a straight-chain alkane with the chemical formula C27H56C_{27}H_{56}. It consists of 27 carbon atoms and is classified as a saturated hydrocarbon. Heptacosane is known for its role as a volatile oil component and a plant metabolite, often found in various natural sources, including plants and insects. It is recognized for its waxy consistency and hydrophobic properties, which contribute to its biological functions and applications in various fields .

Currently, there's no established information regarding a specific mechanism of action for heptacosane in biological systems.

  • Low in toxicity: Alkanes generally pose minimal health risks upon ingestion or inhalation [].
  • Combustible: Heptacosane is likely flammable and should be handled with caution around open flames or heat sources.

Heptacosane primarily undergoes reactions typical of alkanes, such as combustion and substitution reactions. In the presence of oxygen, heptacosane combusts to produce carbon dioxide and water:

C27H56+41.5O227CO2+28H2OC_{27}H_{56}+41.5O_2\rightarrow 27CO_2+28H_2O

Heptacosane exhibits notable biological activities, particularly as an inhibitor of the P-glycoprotein efflux pump. This property enables it to enhance the intracellular accumulation of certain drugs, such as doxorubicin, in multidrug-resistant cancer cells. In studies, heptacosane has shown to compete with other compounds for binding sites on P-glycoprotein, potentially improving the efficacy of chemotherapeutic agents .

Furthermore, heptacosane is involved in pheromone production in certain insect species, playing a crucial role in communication and mating behaviors. Its presence in the pheromones of bees and beetles highlights its significance in ecological interactions .

Heptacosane can be synthesized through various methods:

  • Natural Extraction: It can be isolated from natural sources such as plant waxes or insect secretions.
  • Chemical Synthesis: Laboratory synthesis typically involves elongating shorter alkanes through processes like:
    • Wurtz Reaction: Combining alkyl halides with sodium in dry ether.
    • Kolbe Electrolysis: Electrolyzing sodium or potassium salts of carboxylic acids to form higher alkanes.
  • Fischer-Tropsch Synthesis: This method converts carbon monoxide and hydrogen into hydrocarbons, including heptacosane, using metal catalysts under high temperature and pressure conditions .

Heptacosane has several practical applications:

  • Pheromone Production: Utilized in the formulation of synthetic pheromones for pest control and ecological studies.
  • Cosmetics and Personal Care: Employed as an emollient due to its hydrophobic properties.
  • Pharmaceuticals: Investigated for its potential to enhance drug delivery systems by inhibiting efflux pumps in cancer therapy .

Research has demonstrated that heptacosane interacts with various biological systems, particularly regarding its role as a P-glycoprotein inhibitor. In vitro studies indicate that heptacosane can significantly increase the retention of doxorubicin within multidrug-resistant cell lines by blocking the efflux mechanism of P-glycoprotein. This interaction suggests potential therapeutic applications in enhancing drug efficacy against resistant cancer types .

Heptacosane belongs to a family of long-chain alkanes. Here are some similar compounds along with their unique characteristics:

CompoundFormulaUnique Characteristics
HexacosaneC26H54C_{26}H_{54}One carbon less; commonly found in natural waxes.
OctacosaneC28H58C_{28}H_{58}One carbon more; used in cosmetics for emollient properties.
NonacosaneC29H60C_{29}H_{60}Known for its role in pheromones; longer chain increases hydrophobicity.
TriacontaneC30H62C_{30}H_{62}Exhibits similar properties but with increased molecular weight; used in lubricants.

Heptacosane's unique length (27 carbon atoms) sets it apart from these compounds, influencing its physical properties and biological activities .

Color/Form

Crystals form alcohol, benzene; leaves from ethyl acetate

XLogP3

14.2

Boiling Point

442.0 °C
442 °C

LogP

log Kow = 13.6 (est)

Melting Point

59.5 °C
58.8 °C

UNII

VP371W2GJS

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

2.81e-07 mmHg
2.8X10-9 mg/L at 25 °C (extrapolated)

Other CAS

593-49-7

Wikipedia

Heptacosane

Biological Half Life

140.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Non Combustible Solids

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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